molecular formula C8H7BrFNO B8703864 2-Bromo-4-fluoro-6-methylbenzamide

2-Bromo-4-fluoro-6-methylbenzamide

Cat. No.: B8703864
M. Wt: 232.05 g/mol
InChI Key: UZHCHLVKCNNMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-fluoro-6-methylbenzamide (CAS: 1262396-02-0) is a halogenated benzamide derivative characterized by bromo (Br), fluoro (F), and methyl (CH₃) substituents at the 2-, 4-, and 6-positions of the benzene ring, respectively. Its primary application lies in industrial and scientific research, particularly as a synthetic intermediate or building block for complex molecules . The compound’s Safety Data Sheet (SDS) highlights its use in controlled environments, though detailed hazard data remain unspecified .

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

2-bromo-4-fluoro-6-methylbenzamide

InChI

InChI=1S/C8H7BrFNO/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H2,11,12)

InChI Key

UZHCHLVKCNNMNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent and Functional Group Variations

The chemical and physical properties of halogenated benzamides are heavily influenced by substituent positions and functional groups. Below is a comparative table of key analogs:

Compound Name Substituents Functional Group CAS Number Key Applications/Properties
2-Bromo-4-fluoro-6-methylbenzamide Br (2), F (4), CH₃ (6) Benzamide 1262396-02-0 Industrial/research intermediate
2-Bromo-6-chloro-4-methylbenzamide Br (2), Cl (6), CH₃ (4) Benzamide 135340-80-6 Unknown; structural analog
2-Bromo-4-fluoro-6-methylbenzoic acid Br (2), F (4), CH₃ (6) Benzoic acid 1003709-47-4 Synthesis intermediate
4-Bromo-2-fluoro-6-hydroxybenzaldehyde Br (4), F (2), OH (6) Aldehyde 856767-09-4 Precursor for Schiff bases
Key Observations:
  • Electronic Effects : Bromine (strong electron-withdrawing) and fluorine (moderate electron-withdrawing) create an electron-deficient aromatic ring, enhancing electrophilic substitution reactivity. Methyl (electron-donating) at position 6 may sterically hinder reactions at adjacent positions .
  • Functional Groups : The benzamide group in the target compound offers stability compared to aldehyde (reactive) or benzoic acid (acidic) analogs, making it preferable for controlled synthetic steps .

Structural and Crystallographic Comparisons

  • Single-crystal X-ray data (R factor = 0.032) reveal a planar structure with strong intramolecular hydrogen bonding, enhancing crystallinity .
  • Benzimidazole Derivatives (e.g., ): Compounds like 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid incorporate fused aromatic systems, increasing biological target affinity. Such structures are common in pharmaceuticals, whereas the target benzamide is more likely a precursor .

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